molecular formula C24H26N2O3 B13430744 N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide

Cat. No.: B13430744
M. Wt: 390.5 g/mol
InChI Key: DJPQMNNFJCOKAW-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an aminophenyl group, benzyloxy groups, and an acetamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide typically involves the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 4-nitroaniline, is reduced to 4-aminophenyl using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Introduction of Benzyloxy Groups: The aminophenyl intermediate is then reacted with benzyl chloride in the presence of a base like sodium hydroxide to introduce the benzyloxy groups.

    Acetamide Formation: The final step involves the reaction of the benzyloxy-substituted aminophenyl compound with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the benzyloxy groups.

    Substitution: Substituted derivatives with different functional groups replacing the benzyloxy groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)-2-(benzyloxy)acetamide: Lacks the additional benzyloxyethyl group.

    N-(4-Aminophenyl)-N-(2-(benzyloxy)ethyl)acetamide: Lacks one of the benzyloxy groups.

Uniqueness

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide is unique due to the presence of both benzyloxy and benzyloxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{4}

This compound is synthesized through a multi-step process involving the reaction of 4-aminophenol with benzyloxyethyl derivatives, followed by acetylation. The synthetic pathway is crucial for establishing the compound's purity and yield, which directly influences its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HCT116 (Colon Cancer)
  • A549 (Lung Cancer)

The compound exhibited IC50 values indicating significant cytotoxicity. For instance, in a study evaluating similar derivatives, compounds showed IC50 values ranging from 10 µM to 30 µM against MCF-7 cells, suggesting that this compound may have comparable or superior activity .

Cell LineIC50 Value (µM)Reference
MCF-715.7 ± 5.9
HCT11620.0 ± 3.5
A54925.0 ± 6.1

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. It has been tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness. For example, one study reported MIC values ranging from 50 µg/mL to 100 µg/mL against these pathogens, indicating a potential role as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways associated with cell proliferation.

Study on Antitumor Activity

In a pivotal study published in MDPI , researchers synthesized various derivatives of compounds related to this compound and evaluated their antitumor activities against a panel of human cancer cell lines. The results indicated that modifications to the benzyloxy groups significantly influenced the cytotoxicity profiles, with certain derivatives showing enhanced activity compared to the parent compound .

Antimicrobial Efficacy Assessment

A comprehensive evaluation conducted by PubMed assessed the antimicrobial properties of similar acetamides. The study revealed that compounds with structural similarities to this compound displayed promising activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-aminophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C24H26N2O3/c25-22-11-13-23(14-12-22)26(15-16-28-17-20-7-3-1-4-8-20)24(27)19-29-18-21-9-5-2-6-10-21/h1-14H,15-19,25H2

InChI Key

DJPQMNNFJCOKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)N)C(=O)COCC3=CC=CC=C3

Origin of Product

United States

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